CC-3060

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

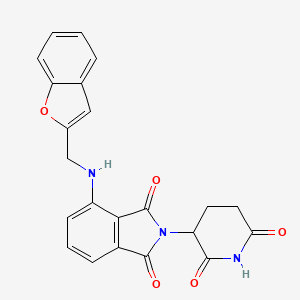

C22H17N3O5 |

|---|---|

Molekulargewicht |

403.4 g/mol |

IUPAC-Name |

4-(1-benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C22H17N3O5/c26-18-9-8-16(20(27)24-18)25-21(28)14-5-3-6-15(19(14)22(25)29)23-11-13-10-12-4-1-2-7-17(12)30-13/h1-7,10,16,23H,8-9,11H2,(H,24,26,27) |

InChI-Schlüssel |

GRICLJZNEMDVMA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC5=CC=CC=C5O4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CC-3060

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC-3060 is a novel small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a "molecular glue," inducing the targeted degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). By hijacking the cellular ubiquitin-proteasome system, this compound effectively eliminates ZBTB16, a protein implicated in certain cancers. This document provides a detailed overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its activity, and the experimental protocols used to elucidate its function.

Core Mechanism: Targeted Protein Degradation

This compound exemplifies the therapeutic potential of targeted protein degradation. Unlike traditional inhibitors that block a protein's function, this compound leads to the complete removal of its target protein, ZBTB16.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The mechanism of this compound is intrinsically linked to the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as a substrate receptor.[1] This complex is a key component of the ubiquitin-proteasome system, which is responsible for marking proteins for degradation. The CRL4-CRBN complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN.[2]

This compound as a Molecular Glue

This compound acts as a molecular glue, inducing a novel protein-protein interaction between CRBN and ZBTB16.[3] In the absence of this compound, ZBTB16 is not a natural substrate of the CRL4-CRBN complex. However, when this compound binds to a specific hydrophobic pocket in CRBN, it alters the surface of CRBN, creating a new binding interface for ZBTB16.[2][3] This induced proximity brings ZBTB16 into the vicinity of the E3 ligase machinery.

Ubiquitination and Proteasomal Degradation

Once the ternary complex of CRBN-CC-3060-ZBTB16 is formed, the E3 ligase complex polyubiquitinates ZBTB16. This polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery, which then recognizes and degrades ZBTB16.[3]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| DC50 (ZBTB16 Degradation) | 0.47 nM | HT-1080 | Western Blot | [4] |

DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% of the maximal degradation of the target protein.

Signaling Pathway

The signaling pathway initiated by this compound leading to the degradation of ZBTB16 is a linear cascade of events.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

ZBTB16 Degradation Assay (Western Blot)

This assay quantifies the reduction in ZBTB16 protein levels in cells treated with this compound.

-

Cell Culture and Treatment: HT-1080 cells are cultured in appropriate media. Cells are seeded in multi-well plates and treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ZBTB16. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ZBTB16 levels are normalized to the loading control. The DC50 value is calculated from the dose-response curve.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of this compound to Cereblon.

-

Reagents: Recombinant purified CRBN-DDB1 complex, a fluorescently labeled CRBN ligand (tracer), and a terbium-labeled anti-tag antibody (e.g., anti-His).

-

Assay Principle: The assay is based on the competition between this compound and the fluorescent tracer for binding to the CRBN-DDB1 complex. When the tracer is bound to the terbium-labeled antibody-CRBN complex, FRET occurs. Unlabeled this compound displaces the tracer, leading to a decrease in the FRET signal.

-

Procedure: The CRBN-DDB1 complex, anti-tag antibody, and fluorescent tracer are incubated in an assay buffer in a microplate. Serial dilutions of this compound are added. After incubation to reach equilibrium, the TR-FRET signal is measured.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (half-maximal inhibitory concentration) can be determined. The binding affinity (Kd) can then be calculated using the Cheng-Prusoff equation.

Quantitative Mass Spectrometry-Based Proteomics

This method provides an unbiased, global view of protein level changes in response to this compound treatment.

-

Sample Preparation: Cells are treated with this compound or vehicle control. Proteins are extracted, digested into peptides (typically with trypsin), and labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.

-

Data Analysis: The MS data is processed using specialized software to identify and quantify thousands of proteins across the different treatment conditions. The relative abundance of each protein in the this compound-treated samples is compared to the control to identify proteins that are significantly up- or downregulated. ZBTB16 should be identified as a significantly downregulated protein.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and characterization of a molecular glue degrader like this compound.

Conclusion

This compound is a potent and specific molecular glue that induces the degradation of the transcription factor ZBTB16 through the CRL4-CRBN E3 ubiquitin ligase complex. Its mechanism of action has been well-characterized through a combination of cellular and biochemical assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug development. Further investigation into the downstream consequences of ZBTB16 degradation will continue to elucidate the full therapeutic potential of this compound.

References

- 1. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

CC-3060: A Molecular Glue for Targeted Protein Degradation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CC-3060 is a novel small molecule that functions as a Cereblon (CRBN) E3 ligase modulator, positioning it within the innovative class of drugs known as molecular glues. By hijacking the body's natural protein disposal system, this compound selectively induces the degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). This targeted protein degradation mechanism holds significant therapeutic potential, particularly in the context of certain cancers where ZBTB16 or its fusion proteins are key drivers of disease. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data for this compound, tailored for professionals in the fields of research and drug development.

Core Function: Targeted Degradation of ZBTB16

The primary function of this compound is to induce the selective ubiquitination and subsequent proteasomal degradation of the transcription factor ZBTB16.[1][2] It achieves this by acting as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and ZBTB16. This induced proximity leads to the tagging of ZBTB16 with ubiquitin chains, marking it for destruction by the proteasome.

Quantitative Efficacy

The potency of this compound in promoting ZBTB16 degradation has been quantified in cellular assays.

| Cell Line | Parameter | Value | Reference |

| HT-1080 | DC50 (ZBTB16 degradation) | 0.47 nM | [1] |

Table 1: In Vitro Degradation Potency of this compound. The DC50 value represents the concentration of this compound required to induce 50% degradation of the target protein.

Mechanism of Action: A Molecular Glue Approach

This compound exemplifies the "molecular glue" concept of targeted protein degradation. Unlike traditional inhibitors that block the active site of a protein, this compound creates a new protein-protein interaction surface.

Signaling Pathway of this compound-Mediated ZBTB16 Degradation

Caption: this compound binds to Cereblon, inducing the recruitment and ubiquitination of ZBTB16.

The process unfolds as follows:

-

Binding to Cereblon: this compound binds to a specific pocket on the CRBN protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).

-

Neo-substrate Recruitment: This binding event alters the surface of CRBN, creating a novel interface that has a high affinity for ZBTB16.

-

Ubiquitination: The induced proximity of ZBTB16 to the E3 ligase complex facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the ZBTB16 protein.

-

Proteasomal Degradation: The polyubiquitinated ZBTB16 is then recognized and degraded by the 26S proteasome, leading to the elimination of the protein from the cell.

Therapeutic Potential in Acute Promyelocytic Leukemia (APL)

A key area of investigation for this compound is in the treatment of a rare subtype of acute promyelocytic leukemia (APL). In these cases, chromosomal translocations can lead to the formation of oncogenic fusion proteins involving ZBTB16, such as ZBTB16-RARA. These fusion proteins are critical drivers of the disease. This compound has been shown to effectively degrade these ZBTB16 fusion proteins, suggesting a potential therapeutic strategy for this patient population.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of compounds like this compound. Below are summaries of key experimental protocols.

ZBTB16 Degradation Assay (Western Blot)

This assay is used to quantify the reduction in ZBTB16 protein levels following treatment with this compound.

Logical Workflow for Assessing this compound Activity

Caption: Workflow for determining the degradation potency of this compound in a cellular context.

-

Cell Culture: Plate cells of interest (e.g., HT-1080 or APL patient-derived cells) in appropriate culture vessels and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ZBTB16. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for ZBTB16 and the loading control. Normalize the ZBTB16 signal to the loading control and calculate the percentage of ZBTB16 degradation relative to the vehicle-treated control. The DC50 value can then be determined by plotting the percentage of degradation against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Ubiquitination Assay

This assay confirms that this compound-induced degradation of ZBTB16 is dependent on the ubiquitination machinery.

-

Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and the CRL4-CRBN complex in an appropriate reaction buffer.

-

Compound and Substrate Addition: Add this compound or a vehicle control, followed by the addition of recombinant ZBTB16 protein.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-ZBTB16 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated ZBTB16 in the presence of this compound confirms its mechanism of action.

Preclinical Development and Future Directions

Currently, information regarding the clinical trial status of this compound is not publicly available, suggesting that it is likely in the preclinical phase of development. Further studies will be necessary to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in in vivo models of APL and other relevant cancers.

The targeted degradation of transcription factors and oncogenic fusion proteins represents a promising frontier in cancer therapy. This compound, as a potent and selective degrader of ZBTB16, is a valuable tool for further research in this area and holds the potential to be developed into a novel therapeutic for patients with limited treatment options.

Conclusion

This compound is a Cereblon-modulating molecular glue that potently and selectively induces the degradation of the transcription factor ZBTB16. Its mechanism of action, which involves hijacking the ubiquitin-proteasome system, offers a novel therapeutic strategy for diseases driven by ZBTB16 or its oncogenic fusion proteins, such as certain subtypes of acute promyelocytic leukemia. The preclinical data for this compound are promising, and further investigation into its therapeutic potential is warranted. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals poised to explore the expanding landscape of targeted protein degradation.

References

An In-Depth Technical Guide to the CC-3060-Mediated Degradation of ZBTB16

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of cellular proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to achieve complete removal of disease-driving proteins. This technical guide provides a comprehensive overview of the mechanism of action of CC-3060, a novel molecular glue that induces the degradation of the transcription factor Zinc Finger and BTB Domain Containing 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). ZBTB16 is implicated in various cancers, including acute promyelocytic leukemia (APL), making it a compelling therapeutic target.[1][2] This document details the core degradation pathway, presents key quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the underlying molecular and experimental workflows.

Introduction to ZBTB16 and the Role of this compound

ZBTB16 is a transcriptional repressor belonging to the POK (POZ and Krüppel) family of proteins. It plays critical roles in cell cycle progression, differentiation, and development.[2] Dysregulation of ZBTB16 function, often through chromosomal translocations that create fusion proteins like ZBTB16-RARα, is a known driver in certain forms of acute promyelocytic leukemia.[1]

Targeted protein degradation offers a novel strategy to eliminate such oncogenic drivers. This approach utilizes small molecules, termed "molecular glues," to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is a potent molecular glue that acts as a Cereblon (CRBN) E3 ligase modulator.[1][3][4] By binding to CRBN, this compound creates a novel protein interface that is recognized by ZBTB16, marking it as a "neosubstrate" for the CRL4CRBN E3 ubiquitin ligase complex.[1][3]

The this compound-Mediated ZBTB16 Degradation Pathway

The degradation of ZBTB16 induced by this compound is a multi-step intracellular process. The key events are the formation of a ternary complex, ubiquitination of the target protein, and finally, proteasomal degradation.

-

Ternary Complex Formation: this compound binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the surface of CRBN, creating a novel binding pocket.

-

Neosubstrate Recruitment: The altered CRBN surface has a high affinity for specific structural features, known as degrons, within the zinc finger domains of the ZBTB16 protein. This leads to the formation of a stable ternary complex, bringing ZBTB16 into close proximity with the E3 ligase machinery.

-

Ubiquitination: Once ZBTB16 is recruited to the CRL4CRBN complex, it is polyubiquitinated. This process involves the enzymatic transfer of multiple ubiquitin molecules to lysine residues on the ZBTB16 surface.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades ZBTB16 into small peptides, effectively eliminating the protein from the cell.

Quantitative Data

The efficacy of this compound in promoting the degradation of ZBTB16 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative parameters.

Table 1: Degradation Potency and Efficacy of this compound

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Type |

| This compound | ZBTB16 | HT-1080 | 0.47 | >95 | Western Blot |

| This compound | ZBTB16-RARα | 293T | ~1 | >90 | Western Blot |

| This compound | RARα-ZBTB16 | 293T | ~1 | >90 | Western Blot |

DC50: The concentration of the compound required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved. Data is compiled from publicly available information and may vary based on experimental conditions.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-mediated degradation of ZBTB16.

ZBTB16 Degradation Assay via Western Blot

This protocol is designed to quantify the dose-dependent degradation of endogenous or overexpressed ZBTB16 in a cellular context.

References

- 1. researchgate.net [researchgate.net]

- 2. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New approaches for challenging therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G-protein-coupled receptors regulate autophagy by ZBTB16-mediated ubiquitination and proteasomal degradation of Atg14L - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction Between Cereblon E3 Ligase and the Molecular Glue CC-3060

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), has emerged as a pivotal target in the field of targeted protein degradation. Small-molecule modulators, often termed "molecular glues," can bind to CRBN and induce the degradation of proteins not normally targeted by the native E3 ligase complex. This guide provides a comprehensive technical overview of the interaction between CRBN and CC-3060, a novel investigational molecular glue. This compound has been identified as a potent degrader of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as PLZF, and its oncogenic fusion proteins. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual workflows and pathway diagrams to facilitate a deeper understanding of this important drug-target interaction.

The Cereblon E3 Ligase Complex

Cereblon is a crucial component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4A or CUL4B), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). In this complex, CRBN functions as the substrate receptor, responsible for recognizing and binding to specific proteins destined for ubiquitination and subsequent degradation by the 26S proteasome. The native substrates of CRBN are involved in various cellular processes, and mutations in the CRBN gene have been linked to intellectual disability.

The discovery that immunomodulatory drugs (IMiDs®), such as thalidomide and its analogs, bind directly to CRBN revolutionized the understanding of their therapeutic effects and unforeseen toxicities. These small molecules act as molecular glues, effectively altering the substrate specificity of CRBN to recruit "neosubstrates" to the E3 ligase complex for degradation. This mechanism is the foundation for the development of a new class of therapeutics called Cereblon E3 Ligase Modulating Drugs (CELMoDs).

This compound: A Novel Cereblon Modulator

This compound is a novel, potent CELMoD that induces the degradation of the transcription factor ZBTB16 and its oncogenic fusion partners, such as ZBTB16-RARα, which are associated with a rare form of acute promyelocytic leukemia.[1][2] By hijacking the CRBN E3 ligase machinery, this compound marks these proteins for destruction, offering a potential therapeutic strategy for diseases driven by these specific oncoproteins.

Mechanism of Action

The binding of this compound to CRBN creates a novel protein-protein interaction surface. This composite surface is recognized by a degron motif within the ZBTB16 protein, specifically engaging with its zinc finger domains.[1][2] This induced proximity between CRBN and ZBTB16 allows the CRL4 E3 ligase complex to polyubiquitinate ZBTB16, targeting it for degradation by the proteasome. This process is illustrated in the signaling pathway diagram below.

Quantitative Data

The potency of a molecular glue is often characterized by its DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values. While extensive quantitative data for the this compound-CRBN interaction is not publicly available, the following key data point has been reported.

| Compound | Target | Cell Line | Parameter | Value | Reference |

| This compound | ZBTB16 | HT-1080 | DC50 | 0.47 nM | [3] |

Note: Direct binding affinity (Kd) of this compound to CRBN is not publicly available at the time of this writing.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the Cereblon E3 ligase complex.

ZBTB16 Degradation Assay (Western Blot)

This protocol describes how to determine the DC50 of this compound-induced ZBTB16 degradation in a target cell line.

Materials:

-

Target cells (e.g., HT-1080)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-ZBTB16, Mouse anti-GAPDH (or other loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range would span from 1 pM to 10 µM. Include a DMSO vehicle control.

-

Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-ZBTB16 at 1:1000 and anti-GAPDH at 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for ZBTB16 and the loading control using image analysis software.

-

Normalize the ZBTB16 signal to the loading control signal for each sample.

-

Plot the normalized ZBTB16 levels against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic regression curve to determine the DC50 value.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of ZBTB16 in a test tube to confirm that the degradation is dependent on the CRL4-CRBN complex and this compound.

Materials:

-

Recombinant Human E1 enzyme (UBE1)

-

Recombinant Human E2 enzyme (e.g., UBE2D3)

-

Recombinant Human CRL4-CRBN complex (or individual components: CUL4, DDB1, ROC1, CRBN)

-

Recombinant Human ZBTB16 protein (or a specific zinc finger domain)

-

Human Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound and DMSO

-

SDS-PAGE sample buffer

-

Anti-ZBTB16 antibody for Western blotting

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix containing the common reaction components: E1, E2, CRL4-CRBN complex, Ubiquitin, and ZBTB16 in ubiquitination reaction buffer.

-

Aliquot the master mix into separate tubes.

-

Add this compound (e.g., 1 µM final concentration) to the reaction tubes. Include a DMSO vehicle control and a "-ATP" control.

-

-

Initiation and Incubation:

-

Initiate the reactions by adding ATP (e.g., 2 mM final concentration).

-

Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

-

-

Termination and Analysis:

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the samples by Western blotting using an anti-ZBTB16 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated ZBTB16 should be visible in the presence of this compound and all necessary components.

-

CRBN-Ligand Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of this compound for CRBN. This is a representative protocol, as a specific fluorescently labeled this compound is not commercially available. A common approach is to use a known fluorescently labeled CRBN ligand (e.g., fluorescently-labeled thalidomide) as a probe.[1]

Materials:

-

Recombinant Human CRBN/DDB1 complex

-

Fluorescently-labeled CRBN probe (e.g., Cy5-Thalidomide)

-

This compound and a known CRBN binder (e.g., Pomalidomide) as a positive control

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)

-

Black, low-binding 384-well plates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup:

-

Prepare a solution of the CRBN/DDB1 complex and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Prepare a serial dilution of this compound and the positive control compound in DMSO.

-

-

Reaction and Incubation:

-

Dispense the this compound dilutions and controls into the wells of the 384-well plate.

-

Add the CRBN/probe mixture to all wells.

-

Incubate the plate at room temperature for a set time (e.g., 60 minutes), protected from light.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization of each well using the microplate reader.

-

The binding of this compound to CRBN will displace the fluorescent probe, leading to a decrease in the polarization signal.

-

Plot the polarization signal against the logarithm of the this compound concentration and fit the data to a competitive binding model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Conclusion

This compound represents a promising molecular glue that effectively co-opts the Cereblon E3 ligase to induce the degradation of the oncoprotein ZBTB16. The high potency of this compound, as demonstrated by its sub-nanomolar DC50 value, underscores the potential of this therapeutic modality. While direct structural and comprehensive binding data for the this compound-CRBN interaction are not yet in the public domain, the experimental protocols and mechanistic understanding presented in this guide provide a robust framework for researchers in the field of targeted protein degradation. Further investigation into the precise structural interactions of the ternary complex and the broader substrate profile of this compound will be critical for its continued development and for the rational design of next-generation molecular glues.

References

In-Depth Technical Guide: CC-3060 as a Molecular Glue for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC-3060 is a potent and specific molecular glue that induces the degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as PLZF (Promyelocytic Leukemia Zinc Finger). By hijacking the E3 ubiquitin ligase Cereblon (CRBN), this compound effectively marks ZBTB16 and its oncogenic fusion proteins, such as ZBTB16-RARα, for proteasomal degradation. This targeted protein degradation offers a promising therapeutic strategy for diseases driven by these proteins, particularly in the context of acute promyelocytic leukemia (APL). This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction. In this case, this compound facilitates the interaction between the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN), and the neosubstrate ZBTB16.

The binding of this compound to CRBN creates a composite interface that is recognized by specific structural motifs, known as degrons, within the zinc finger domains of ZBTB16.[1] This induced proximity leads to the polyubiquitination of ZBTB16 by the E3 ligase complex. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged ZBTB16 protein.[2]

A key aspect of this compound's mechanism is its ability to engage distinct structural degrons on different zinc finger domains of ZBTB16.[3] This nuanced interaction is also effective against oncogenic fusion proteins involving ZBTB16, such as ZBTB16-RARα, which is associated with a rare and aggressive form of APL.[3]

References

An In-depth Technical Guide to CC-3060: A Novel Cereblon E3 Ligase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-3060 is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It functions as a "molecular glue," inducing the degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as PLZF (Promyelocytic Leukemia Zinc Finger). By coopting the CRL4^CRBN^ E3 ligase, this compound marks ZBTB16 for proteasomal degradation, offering a promising therapeutic strategy for diseases where ZBTB16 is a key driver, such as certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is a potent Cereblon modulator with a defined chemical structure and specific physicochemical characteristics.

Chemical Structure:

The Identification of ZBTB16 as a Neosubstrate of the Novel Cereblon Modulator CC-3060: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the identification and characterization of the transcription factor ZBTB16 (Promyelocytic Leukemia Zinc Finger, PLZF) as a primary neosubstrate of the novel Cereblon (CRBN) E3 ligase modulator, CC-3060. We detail the mechanism of action, experimental protocols for neosubstrate identification, and quantitative data supporting the potent and specific degradation of ZBTB16. This document is intended to serve as a comprehensive resource for researchers in targeted protein degradation, drug discovery, and oncology, with a focus on the therapeutic potential of this compound in malignancies driven by ZBTB16 and its oncogenic fusion proteins.

Introduction: The Rise of Molecular Glues

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Among the strategies for targeted protein degradation, molecular glues have garnered significant attention. These small molecules induce or stabilize the interaction between an E3 ubiquitin ligase and a "neosubstrate," a protein not typically targeted by that E3 ligase, leading to the neosubstrate's ubiquitination and subsequent degradation by the proteasome.

Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, is a key target for a class of molecular glues known as Cereblon E3 Ligase Modulating Drugs (CELMoDs). The archetypal CELMoDs, thalidomide and its derivatives lenalidomide and pomalidomide, are cornerstones in the treatment of multiple myeloma. Their mechanism of action involves the CRBN-dependent degradation of the transcription factors IKZF1 and IKZF3. The discovery of novel CELMoDs with distinct neosubstrate profiles is a major focus of drug development efforts.

This compound is a novel, potent CELMoD that has been shown to induce the degradation of the transcription factor ZBTB16.[1][2][3][4] This guide will provide a detailed technical overview of the discovery and characterization of ZBTB16 as a neosubstrate of this compound.

Mechanism of Action: this compound-Mediated Degradation of ZBTB16

This compound functions as a molecular glue, binding to CRBN and altering its substrate specificity to recognize and recruit ZBTB16. This induced proximity between the CRL4CRBN E3 ligase and ZBTB16 facilitates the transfer of ubiquitin from an E2-conjugating enzyme to ZBTB16. The resulting polyubiquitinated ZBTB16 is then recognized and degraded by the 26S proteasome.

A critical aspect of this interaction is the engagement of specific structural degrons within ZBTB16. Evidence suggests that this compound and other CELMoDs can engage distinct zinc finger domains within ZBTB16 to mediate its degradation.[1][2] This highlights the nuanced structure-activity relationships that govern neosubstrate recruitment by molecular glues.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of ZBTB16 and its Targeted Degradation by CC-3060

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted protein Zinc Finger and BTB Domain Containing 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF), and the mechanism by which it is targeted for degradation by the novel Cereblon E3 ligase modulator, CC-3060. ZBTB16 is a critical transcriptional repressor involved in a diverse range of biological processes, including immune regulation, hematopoietic stem cell maintenance, and cell cycle control. Its dysregulation is implicated in various pathologies, most notably in acute promyelocytic leukemia (APL) where it forms oncogenic fusion proteins. This compound represents a promising therapeutic strategy, acting as a "molecular glue" to induce the proximity of ZBTB16 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. This guide will delve into the core functions of ZBTB16, the detailed molecular mechanism of this compound-mediated degradation, and provide a summary of key quantitative data and experimental protocols.

The Multifaceted Roles of ZBTB16 (PLZF)

ZBTB16 is a member of the Krüppel C2H2-type zinc-finger protein family and functions primarily as a transcriptional repressor.[1][2] Its protein structure contains a BTB/POZ domain at the N-terminus, which mediates protein-protein interactions, and nine zinc finger domains at the C-terminus, responsible for sequence-specific DNA binding.[2] ZBTB16 is a master regulator with diverse functions across various cell types and tissues.

1.1. Immune System Regulation: ZBTB16 plays a pivotal role in the development and function of innate-like lymphocytes.[1] It is essential for the differentiation of invariant Natural Killer T (iNKT) cells and Mucosal-Associated Invariant T (MAIT) cells.[1] Additionally, ZBTB16 influences the apoptosis of certain lymphocyte subsets, thereby setting immune response thresholds.[1]

1.2. Hematopoiesis and Stem Cell Regulation: Within the hematopoietic system, ZBTB16 is crucial for maintaining the balance between self-renewal and differentiation of hematopoietic progenitor cells.[1]

1.3. Cell Cycle Control and Cancer: ZBTB16 acts as a tumor suppressor in several cancers by modulating the expression of key cell-cycle regulators such as c-Myc and p21.[1][3] Loss or genetic deletion of ZBTB16 has been linked to increased proliferation and resistance to apoptosis in cancers like melanoma, prostate, and lung cancer.[1]

However, ZBTB16 is also implicated in oncogenesis through chromosomal translocations. In a rare form of APL, a translocation between chromosome 11 and 17 results in the formation of the PLZF-RARα fusion protein.[4] This fusion protein aberrantly represses genes required for myeloid differentiation, leading to the development of leukemia.[1][4]

This compound: A Molecular Glue for Targeted ZBTB16 Degradation

This compound is a small molecule that functions as a Cereblon (CRBN) E3 ligase modulator.[4][5] CRBN is the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5] Molecular glues like this compound do not bind to the target protein on their own but rather induce and stabilize an interaction between the E3 ligase and a "neosubstrate" that would not normally be recognized.

2.1. Mechanism of Action: this compound binds to CRBN and alters its substrate specificity, creating a novel binding surface that is recognized by specific structural features, or "degrons," on ZBTB16.[4][5] This induced proximity brings the E3 ligase machinery into close contact with ZBTB16, facilitating the transfer of ubiquitin molecules to lysine residues on the ZBTB16 protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the ubiquitinated ZBTB16.[4][5] This targeted protein degradation approach offers a powerful strategy to eliminate the function of pathogenic proteins like ZBTB16 and its oncogenic fusion partners.[4]

Quantitative Data

The efficacy of this compound in inducing the degradation of ZBTB16 has been quantified in various studies. A key parameter is the DC50, which represents the concentration of the compound required to degrade 50% of the target protein.

| Parameter | Cell Line | Value | Reference |

| ZBTB16 Degradation (DC50) | HT-1080 | 0.47 nM | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of ZBTB16 and the activity of this compound.

4.1. ZBTB16 Degradation Assay (Western Blot)

This protocol is used to determine the extent of ZBTB16 degradation upon treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., HT-1080) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against ZBTB16 overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 value can be calculated by plotting the percentage of remaining ZBTB16 against the log concentration of this compound.

4.2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between ZBTB16 and CRBN.

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either ZBTB16 or CRBN, or a control IgG, overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against ZBTB16, CRBN, and other components of the E3 ligase complex. An increased co-precipitation of CRBN with ZBTB16 (or vice versa) in the presence of this compound indicates the formation of the ternary complex.

4.3. In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ubiquitination of ZBTB16 in the presence of this compound.

-

Reaction Mixture: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, an ATP regenerating system, and purified CRBN-DDB1 complex in a reaction buffer.

-

Initiation: Add purified recombinant ZBTB16 and either this compound or DMSO to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

-

Analysis: Stop the reaction and analyze the ubiquitination of ZBTB16 by Western blotting using an anti-ZBTB16 antibody. The appearance of a high molecular weight smear or distinct bands above the unmodified ZBTB16 indicates polyubiquitination.

4.4. Cell Viability Assay

This assay measures the effect of this compound-induced ZBTB16 degradation on the viability of cancer cells.

-

Cell Plating and Treatment: Seed cancer cells (e.g., APL cell lines expressing PLZF-RARα) in 96-well plates and treat with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Viability Reagent Addition: Add a cell viability reagent such as MTT, XTT, or a reagent that measures ATP levels (e.g., CellTiter-Glo).

-

Signal Measurement: After an appropriate incubation time, measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and plot against the log concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Signaling Pathways and Logical Relationships

ZBTB16, as a transcriptional repressor, influences multiple downstream signaling pathways. Its degradation by this compound can therefore lead to the de-repression of target genes, impacting cellular processes such as the cell cycle and apoptosis.

Conclusion

ZBTB16 is a transcription factor with critical roles in normal physiology and disease. Its function as a master regulator makes it an attractive therapeutic target, particularly in cancers where its activity is dysregulated. The development of molecular glues like this compound, which can specifically induce the degradation of ZBTB16 and its oncogenic fusion proteins, represents a novel and promising therapeutic paradigm. This technical guide has provided an in-depth look at the function of ZBTB16, the mechanism of its targeted degradation by this compound, and the experimental methodologies used to study this interaction. Further research into the broader effects of ZBTB16 degradation and the optimization of Cereblon modulators will be crucial for the clinical translation of this targeted protein degradation strategy.

References

- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZBTB16/PLZF regulates juvenile spermatogonial stem cell development through an extensive transcription factor poising network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Use of CC-3060 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-3060 is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] As a "molecular glue," this compound induces the proximity between CRBN and the neosubstrate protein, Zinc Finger and BTB Domain Containing 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB16.[1][2] ZBTB16 is a transcription factor implicated in various cellular processes, and its aberrant expression or fusion with other proteins, such as the retinoic acid receptor alpha (RARα) in a rare form of acute promyelocytic leukemia (APL), is associated with oncogenesis.[1][2][3] The targeted degradation of ZBTB16 and its oncogenic fusion proteins by this compound presents a promising therapeutic strategy.[1][2]

These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including cell line maintenance, experimental procedures for assessing ZBTB16 degradation and cell viability, and a summary of relevant quantitative data.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound in various cell lines.

Table 1: this compound-Mediated Degradation of ZBTB16

| Cell Line | Target Protein | Assay | DC50 (nM) | Time Point | Reference |

| HT-1080 | ZBTB16 | Western Blot | 0.47 | 24 hours | [1] |

| ZBTB16-RARα overexpressing cells | ZBTB16-RARα | Western Blot | Not explicitly quantified, but potent degradation observed | Not specified | [2] |

| RARα-ZBTB16 overexpressing cells | RARα-ZBTB16 | Western Blot | Not explicitly quantified, but potent degradation observed | Not specified | [2] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Assay | IC50 (µM) | Time Point |

| Data Not Available |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.

Caption: this compound binds to CRBN, inducing the recruitment and subsequent polyubiquitination of ZBTB16, leading to its degradation by the proteasome.

Caption: A general workflow for characterizing the effects of this compound on ZBTB16 degradation and cell viability.

Experimental Protocols

A. Cell Culture

1. HT-1080 (Human Fibrosarcoma Cell Line)

-

Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Subculturing:

-

Passage cells when they reach 80-90% confluency.

-

Wash with PBS, and detach using 0.25% Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge.

-

Resuspend the cell pellet and seed new flasks at a ratio of 1:2 to 1:4.

-

Change medium every 2-3 days.

-

2. KG-1 (Human Acute Myelogenous Leukemia Cell Line)

-

Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% FBS and 2mM L-glutamine.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Subculturing:

-

Maintain cell density between 3 x 10⁵ and 9 x 10⁵ cells/mL.

-

To passage, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium at the desired seeding density.

-

3. MOLM-13 (Human Acute Myeloid Leukemia Cell Line)

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Subculturing:

-

Maintain cell density between 0.4 x 10⁶ and 2.0 x 10⁶ cells/mL.

-

Split the culture 1:2 to 1:3 every 2-3 days by diluting the cell suspension in fresh medium.

-

B. ZBTB16 Degradation Assay (Western Blot)

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., for a dose-response experiment, use a range from 0.1 nM to 1000 nM).

-

Treat cells for the desired time period (e.g., for a time-course experiment, treat for 2, 4, 8, 16, and 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape adherent cells or pellet suspension cells and resuspend in lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ZBTB16 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

C. Co-Immunoprecipitation (Co-IP) for CRBN-ZBTB16 Interaction

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 1 µM for 4-6 hours) or DMSO as a control. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against ZBTB16 and CRBN.

D. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight (for adherent cells).

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL. Include vehicle-only (DMSO) controls.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent and specific degrader of ZBTB16 and its oncogenic fusion proteins. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the cellular and molecular effects of this compound in relevant cancer cell models. The ability to induce the degradation of previously "undruggable" transcription factors through this molecular glue approach holds significant promise for the development of novel cancer therapeutics. Further investigation into the dose-response and time-dependent effects of this compound on cell viability and ZBTB16 degradation in a broader range of cell lines is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for CC-3060 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of CC-3060 in mice, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this novel Cereblon (CRBN) modulator.

Introduction

This compound is a potent and selective molecular glue that induces the degradation of the transcription factor Zinc Finger and BTB Domain Containing 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). By hijacking the CRL4CRBN E3 ubiquitin ligase complex, this compound marks ZBTB16 for proteasomal degradation. This mechanism of action holds therapeutic potential for malignancies driven by ZBTB16, such as certain forms of acute promyelocytic leukemia (APL) characterized by ZBTB16-RARA fusions.

Mechanism of Action: ZBTB16 Degradation

This compound acts as a molecular bridge, fostering an interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and ZBTB16. This induced proximity leads to the polyubiquitination of ZBTB16, targeting it for destruction by the 26S proteasome. This targeted protein degradation approach offers a novel strategy to eliminate pathogenic proteins.

Caption: Signaling pathway of this compound-induced ZBTB16 degradation.

In Vivo Dosage and Administration in Mice

While extensive public data on the in vivo dosage and administration of this compound in mice is limited, the seminal study by Matyskiela et al. (2020) provides foundational information. The following protocols are based on the methodologies described in this key publication.

Quantitative Data Summary

| Parameter | Details | Reference |

| Mouse Strain | Not explicitly stated. Commonly used strains for xenograft studies include NOD/SCID or NSG mice. | Inferred |

| Drug Formulation | Not explicitly stated. Typically, similar compounds are formulated in vehicles such as 0.5% methylcellulose or a solution of DMSO and polyethylene glycol. | Inferred |

| Administration Route | Not explicitly stated. Oral gavage (p.o.) is a common route for small molecule inhibitors in preclinical mouse models. | Inferred |

| Dosage | Not explicitly stated in publicly available abstracts. | - |

| Dosing Frequency | Not explicitly stated in publicly available abstracts. | - |

| Treatment Duration | Not explicitly stated in publicly available abstracts. | - |

Note: The absence of specific quantitative data in publicly accessible literature highlights the proprietary nature of early-stage drug development. Researchers should perform dose-ranging and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for their specific mouse model and experimental endpoint.

Experimental Protocols

The following are generalized protocols for in vivo studies with this compound in mice, based on standard practices in the field.

Protocol 1: Preparation of this compound for Oral Administration

-

Reconstitution: Aseptically reconstitute lyophilized this compound powder with an appropriate vehicle. A common starting point is 10% DMSO in a carrier like corn oil or 0.5% methylcellulose in sterile water.

-

Solubilization: Vortex and/or sonicate the solution until the compound is fully dissolved. A brief warming period (e.g., 37°C) may aid in solubilization.

-

Storage: Prepare fresh formulations for each dosing day. If short-term storage is necessary, store at 2-8°C, protected from light.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Application Notes and Protocols for Targeted Therapy in Acute Promyelocytic Leukemia (APL)

Note: Initial searches for "CC-3060" in the context of Acute Promyelocytic Leukemia (APL) did not yield specific results. The following application notes and protocols are based on the well-established and highly effective targeted therapies for APL: All-Trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO) . These agents represent the cornerstone of modern APL treatment and serve as a paradigm for targeted cancer therapy.

Introduction

Acute Promyelocytic Leukemia (APL) is a distinct subtype of Acute Myeloid Leukemia (AML) characterized by the t(15;17) chromosomal translocation, which results in the formation of the PML-RARα fusion oncoprotein.[1][2][3] This oncoprotein is a key driver of leukemogenesis in APL, causing a block in myeloid differentiation at the promyelocyte stage.[2][4] The development of targeted therapies, specifically All-Trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO), has revolutionized the treatment of APL, transforming it from a highly fatal disease to one with a high cure rate.[5][6]

These application notes provide an overview of the mechanism of action, clinical efficacy, and experimental protocols related to the use of ATRA and ATO in APL research.

Mechanism of Action

ATRA and ATO exhibit distinct but synergistic mechanisms of action that target the PML-RARα oncoprotein.

-

All-Trans Retinoic Acid (ATRA): At pharmacological doses, ATRA binds to the RARα portion of the PML-RARα fusion protein, inducing a conformational change that leads to the release of co-repressors and recruitment of co-activators. This process overcomes the transcriptional repression mediated by PML-RARα, leading to the differentiation of leukemic promyelocytes into mature granulocytes.[1][2] ATRA also induces the proteasomal degradation of the PML-RARα oncoprotein.[1]

-

Arsenic Trioxide (ATO): ATO targets the PML moiety of the PML-RARα fusion protein.[7] It induces the degradation of PML-RARα through a process involving SUMOylation and subsequent ubiquitination, leading to its destruction by the proteasome.[7] At lower concentrations, ATO can induce partial differentiation of APL cells, while at higher concentrations, it promotes apoptosis.[4][7][8]

The combination of ATRA and ATO is highly synergistic, leading to more profound and rapid degradation of the PML-RARα oncoprotein and enhanced clinical efficacy.[1]

Data Presentation

The following tables summarize the clinical efficacy of ATRA and ATO-based regimens in patients with APL.

Table 1: Efficacy of ATRA and ATO Combination Therapy in Newly Diagnosed APL

| Clinical Trial / Study | Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Overall Survival (OS) / Event-Free Survival (EFS) | Citation(s) |

| Lo-Coco et al. (2013) | Non-high-risk APL | ATRA + ATO | 100% | 2-year EFS: 97% | [9] |

| Children's Oncology Group (AAML1331) | Pediatric standard- and high-risk APL | ATRA + ATO (with limited idarubicin for high-risk) | Not specified | 2-year OS: 99% (standard-risk), 100% (high-risk); 2-year EFS: 98% (standard-risk), 96% (high-risk) | [10] |

| All-oral AAA regimen (ASH 2023) | Newly diagnosed APL (all risk) | Oral ATO + ATRA + Ascorbic Acid | 100% | 3-year OS and RFS: 97% | [11] |

| M.D. Anderson Cancer Center Phase 2 | APL | ATRA + ATO (+/- Gemtuzumab Ozogamicin) | 94.4% | Not specified | [12] |

| Korean Study (2020) | High-risk APL unfit for chemotherapy | ATRA + ATO | 96% (24/25 patients) | 90.7% (for patients achieving CR) | [13] |

Table 2: Efficacy of ATO-Based Regimens in Relapsed APL

| Clinical Trial / Study | Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Citation(s) |

| Multiple Studies | Relapsed APL | ATO-based regimens | >80% | [12] |

| Soignet et al. (2001) | Relapsed APL | ATO | 80% after one induction cycle | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the research of targeted therapies for APL.

Protocol 1: In Vitro Cell Viability and Apoptosis Assay

Objective: To determine the cytotoxic and pro-apoptotic effects of therapeutic agents on APL cells (e.g., NB4 cell line).

Materials:

-

APL cell line (e.g., NB4)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Therapeutic agents (ATRA, ATO, or other test compounds)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed NB4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Drug Treatment: Add varying concentrations of the therapeutic agent(s) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Apoptosis Assessment (Annexin V/PI Staining):

-

After drug treatment, harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Protocol 2: Western Blot Analysis for PML-RARα Degradation

Objective: To assess the degradation of the PML-RARα oncoprotein following treatment with therapeutic agents.

Materials:

-

APL cells (e.g., NB4)

-

Therapeutic agents (ATRA, ATO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-RARα, anti-PML

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment and Lysis: Treat NB4 cells with the desired concentrations of ATRA and/or ATO for various time points. Harvest and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-RARα) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Protocol 3: Myeloid Differentiation Assay

Objective: To evaluate the ability of therapeutic agents to induce differentiation of APL cells.

Materials:

-

APL cells (e.g., NB4)

-

Therapeutic agent (e.g., ATRA)

-

Nitroblue tetrazolium (NBT) reduction assay kit

-

May-Grünwald-Giemsa stain

-

Microscope slides and light microscope

Procedure:

-

Cell Treatment: Treat NB4 cells with the therapeutic agent for 4-5 days to induce differentiation.

-

NBT Reduction Assay:

-

Incubate the treated cells with NBT solution according to the manufacturer's protocol.

-

Differentiated cells with functional NADPH oxidase will reduce the yellow NBT to a dark blue formazan precipitate.

-

Quantify the percentage of NBT-positive cells by light microscopy.

-

-

Morphological Assessment:

-

Prepare cytospins of the treated cells on microscope slides.

-

Stain the slides with May-Grünwald-Giemsa stain.

-

Examine the cellular morphology under a light microscope for signs of granulocytic differentiation (e.g., condensed chromatin, segmented nuclei).

-

Visualizations

The following diagrams illustrate key pathways and workflows in APL research.

Caption: Mechanism of action of ATRA and ATO in APL cells.

Caption: General experimental workflow for in vitro drug testing in APL.

References

- 1. The design of selective and non-selective combination therapy for acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Promyelocytic Leukemia: Update on the Mechanisms of Leukemogenesis, Resistance and on Innovative Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Arsenic trioxide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Promyelocytic Leukemia in the Real World: Understanding Outcome Differences and How We Can Improve Them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The cure for acute promyelocytic leukemia and China's contributions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Molecular Basis of Arsenic Trioxide Treatment for Acute Promyelocytic Leukemia (APL) | Oncohema Key [oncohemakey.com]

- 8. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The treatment of acute promyelocytic leukemia in 2023: Paradigm, advances, and future directions [frontiersin.org]

- 10. New drug combination for acute promyelocytic leukemia - NCI [cancer.gov]

- 11. All-Oral Regimen Feasible and Effective in Acute Promyelocytic Leukemia, Study Finds - The ASCO Post [ascopost.com]

- 12. Tretinoin + Arsenic Trioxide (+/- Gemtuzumab) for Leukemia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 13. Safety and efficacy of arsenic trioxide and all-trans retinoic acid therapy in acute promyelocytic leukemia patients with a high risk for early death - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Ubiquitin-Proteasome System with CC-3060

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-3060 is a potent and specific molecular glue that induces the degradation of the transcription factor ZBTB16 (also known as PLZF) and its oncogenic fusion proteins, such as ZBTB16-RARα.[1][2] As a modulator of the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the interaction between CRBN and ZBTB16, leading to the ubiquitination and subsequent degradation of ZBTB16 by the 26S proteasome. This targeted protein degradation makes this compound a valuable tool for studying the ubiquitin-proteasome system (UPS) and for investigating the therapeutic potential of degrading ZBTB16 in relevant diseases, such as acute promyelocytic leukemia (APL).

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying the UPS.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction. In this case, this compound binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to ZBTB16. The formation of this ternary complex (CRBN-CC-3060-ZBTB16) brings ZBTB16 into close proximity to the E3 ligase machinery, leading to its polyubiquitination. Polyubiquitinated ZBTB16 is then recognized and degraded by the 26S proteasome.

Data Presentation

Comprehensive quantitative data for the effects of this compound on ZBTB16 and its fusion proteins are primarily available in the study by Matyskiela et al. (2020) in ACS Chemical Biology. While specific data points for dose-response and time-course experiments were not fully accessible through our search, the following table summarizes the key quantitative finding that was available. Researchers are strongly encouraged to consult the full publication for detailed graphical and tabulated data.

| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |

| This compound | ZBTB16 | HT-1080 | 0.47 | Matyskiela et al., 2020 |

DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced ZBTB16 degradation.

Experimental Workflow for Assessing Protein Degradation

References

Application Notes and Protocols for CC-3060 Treatment of ZBTB16 Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction